1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
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Overview
Description
1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Imidazolidin-2-one Derivatives in Drug Synthesis and Biological Activity
Synthetic Pathways and Intermediate Compounds : Imidazolidin-2-one derivatives are involved in the synthesis of complex pharmaceuticals. For instance, compounds similar to the queried molecule serve as important intermediates in synthesizing anticoagulants like apixaban, indicating their role in developing therapeutic agents (Qing Wang et al., 2017).
Antiulcer Agents : Derivatives of imidazolidin-2-one have been explored as potential antiulcer agents. Research into substituted imidazo[1,2-a]pyridines, which share a structural motif with the compound , reveals their development for antisecretory and cytoprotective properties against ulcers, underscoring the therapeutic versatility of this chemical class (J. Starrett et al., 1989).
Anticancer Research : Novel selenylated imidazo[1,2-a]pyridines, structurally related to the searched compound, have shown promising activity against breast cancer cells, indicating the potential of imidazolidin-2-one derivatives in oncology. These compounds have been found to induce cell death by apoptosis and DNA cleavage, suggesting a pathway for the development of new anticancer drugs (G. Almeida et al., 2018).
Advanced Materials and Chemical Analysis
Luminescent Materials : The synthesis of luminescent materials incorporating imidazolidin-2-one derivatives demonstrates their application beyond pharmaceuticals. Compounds with significant Stokes shifts have been developed for use in low-cost luminescent materials, showcasing the adaptability of these chemicals in material science (G. Volpi et al., 2017).
Mechanism of Action
Target of action
Compounds like “1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one” often target specific enzymes or receptors in the body. These targets are usually proteins that play key roles in biochemical pathways .
Mode of action
The compound might interact with its target by binding to a specific site on the protein, altering its structure or function. This can inhibit or enhance the protein’s activity, leading to changes in the biochemical pathways it is involved in .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its chemical structure, solubility, stability, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell function to the induction of cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-28-18-7-3-2-6-17(18)25-13-12-24(21(25)27)15-20(26)23-11-9-16(14-23)29-19-8-4-5-10-22-19/h2-8,10,16H,9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBECWTGPVZVDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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